4-Hydroxybenzylamine hydrate
Overview
Description
4-Hydroxybenzylamine hydrate is an organic compound with the molecular formula C7H11NO2. It is a derivative of benzylamine, where a hydroxyl group is attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxybenzylamine can be synthesized through the reduction of 4-hydroxybenzaldehyde using ammonia in ethanol, with Raney nickel as a catalyst under hydrogen pressure . The reaction conditions typically involve:
Temperature: Room temperature
Pressure: 100 atmospheres of hydrogen
Catalyst: Raney nickel
Solvent: Ethanol
The mixture is stirred in an autoclave for six hours, followed by filtration and recrystallization from ethanol and ether to obtain the final product .
Industrial Production Methods
Industrial production methods for 4-hydroxybenzylamine hydrate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxybenzylamine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones.
Reduction: Can be reduced to form 4-hydroxybenzyl alcohol.
Substitution: Can participate in nucleophilic substitution reactions due to the presence of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 4-hydroxybenzyl alcohol.
Substitution: Formation of various substituted benzylamine derivatives.
Scientific Research Applications
4-Hydroxybenzylamine hydrate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of macrocyclic compounds.
Biology: Studied for its role in biochemical pathways and as a potential therapeutic agent.
Medicine: Investigated for its potential use in treating hypertension and other cardiovascular conditions.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-hydroxybenzylamine involves its ability to form hydrogen bonds and π-stacking interactions. These interactions facilitate the formation of cyclic dimers in solution, which can further react to form macrocyclic compounds . The compound’s effects are mediated through its interaction with molecular targets such as enzymes and receptors involved in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzylamine: Similar structure but without the hydrate form.
Tyramine: A naturally occurring monoamine compound with similar structural features.
p-Hydroxyphenethylamine: Another related compound with similar functional groups.
Uniqueness
4-Hydroxybenzylamine hydrate is unique due to its ability to form stable hydrogen bonds and π-stacking interactions, which are crucial for its role in forming macrocyclic compounds. Its hydrate form also enhances its solubility and stability compared to its anhydrous counterparts .
Properties
IUPAC Name |
4-(aminomethyl)phenol;hydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO.H2O/c8-5-6-1-3-7(9)4-2-6;/h1-4,9H,5,8H2;1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUGFJQJJCDBFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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